![molecular formula C7H3ClFNS B11772992 5-Chloro-6-fluorobenzo[d]thiazole](/img/structure/B11772992.png)
5-Chloro-6-fluorobenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-fluorobenzo[d]thiazole: is a heterocyclic compound that contains both chlorine and fluorine atoms attached to a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-fluorobenzo[d]thiazole typically involves the reaction of 3-fluorobenzoyl chloride with (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine 4-toluenesulfonate . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that include diazo-coupling, Knoevenagel condensation, and Biginelli reactions . These methods are optimized for large-scale production to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-6-fluorobenzo[d]thiazole undergoes various chemical reactions, including:
Electrophilic Substitution: The C-5 atom can undergo electrophilic substitution due to the delocalization of π-electrons.
Nucleophilic Substitution: The C-2 atom is prone to nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often employed.
Substitution: Halogenation reactions using reagents like chlorine or bromine are common.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to the formation of various substituted benzothiazoles, while nucleophilic substitution can yield different derivatives based on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chloro-6-fluorobenzo[d]thiazole is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with specific properties .
Biology: In biological research, benzothiazole derivatives are studied for their potential as antimicrobial, antifungal, and antiviral agents .
Medicine: Medicinal chemistry research focuses on benzothiazole derivatives for their potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects .
Industry: In the industrial sector, benzothiazole derivatives are used in the production of dyes, fungicides, and chemical reaction accelerators .
Mechanism of Action
The mechanism of action of 5-Chloro-6-fluorobenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, inhibiting or activating their functions. For example, benzothiazole derivatives can inhibit the aggregation factor of human platelets and act as fibrinogenic receptor antagonists .
Comparison with Similar Compounds
Benzothiazole: The parent compound with a similar structure but without the chlorine and fluorine substitutions.
2-Arylbenzothiazole: Known for its diverse biological activities and used in pharmaceutical research.
Thiazole: A simpler structure that serves as a core motif in many biologically active compounds.
Uniqueness: 5-Chloro-6-fluorobenzo[d]thiazole is unique due to the presence of both chlorine and fluorine atoms, which can significantly alter its chemical and biological properties compared to other benzothiazole derivatives. These substitutions can enhance its reactivity and potential as a therapeutic agent .
Properties
Molecular Formula |
C7H3ClFNS |
|---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
5-chloro-6-fluoro-1,3-benzothiazole |
InChI |
InChI=1S/C7H3ClFNS/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H |
InChI Key |
DKUIIUMCBGHEFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)F)SC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11772912.png)
![2-((7-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11772919.png)
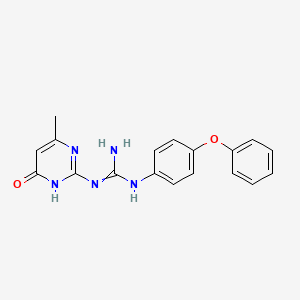
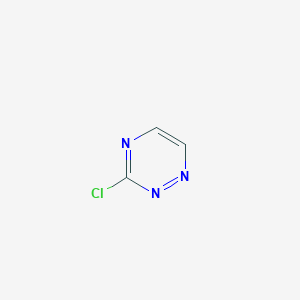
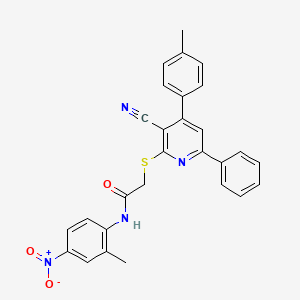

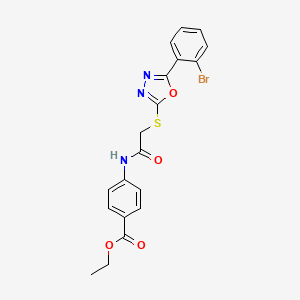
![Ethyl 3-isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B11772940.png)
![2-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11772951.png)
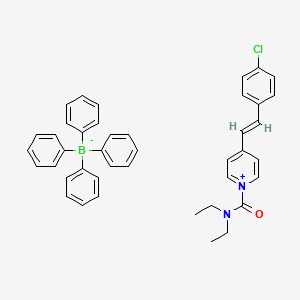
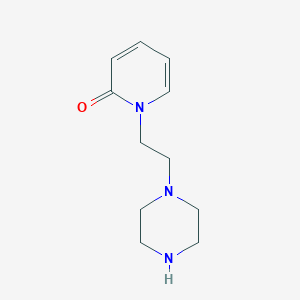
![2-(Difluoromethoxy)-6-methylbenzo[d]oxazole](/img/structure/B11772972.png)
![8-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11772981.png)
